molecular formula C5H13ClN2O2 B15312763 (2S)-2-amino-3-hydroxy-N,N-dimethylpropanamidehydrochloride

(2S)-2-amino-3-hydroxy-N,N-dimethylpropanamidehydrochloride

Cat. No.: B15312763
M. Wt: 168.62 g/mol
InChI Key: PPONKCXGYDCKEE-WCCKRBBISA-N
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Description

(2S)-2-Amino-3-hydroxy-N,N-dimethylpropanamide hydrochloride is a chiral organic compound characterized by:

  • Molecular formula: C₅H₁₃ClN₂O
  • Molar mass: 152.62 g/mol (based on )
  • Structure: A propanamide backbone with a hydroxyl group at position 3, an amino group at the stereospecific (2S) position, and dimethyl substituents on the amide nitrogen. The hydrochloride salt enhances solubility and stability .

Properties

Molecular Formula

C5H13ClN2O2

Molecular Weight

168.62 g/mol

IUPAC Name

(2S)-2-amino-3-hydroxy-N,N-dimethylpropanamide;hydrochloride

InChI

InChI=1S/C5H12N2O2.ClH/c1-7(2)5(9)4(6)3-8;/h4,8H,3,6H2,1-2H3;1H/t4-;/m0./s1

InChI Key

PPONKCXGYDCKEE-WCCKRBBISA-N

Isomeric SMILES

CN(C)C(=O)[C@H](CO)N.Cl

Canonical SMILES

CN(C)C(=O)C(CO)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-hydroxy-N,N-dimethylpropanamidehydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as amino acids or their derivatives.

    Reaction Conditions: The reaction conditions often involve the use of protecting groups to ensure the selective formation of the desired product. Common reagents include acids, bases, and solvents like methanol or ethanol.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-hydroxy-N,N-dimethylpropanamidehydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of strong acids or bases to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

(2S)-2-amino-3-hydroxy-N,N-dimethylpropanamidehydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic effects and use in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-hydroxy-N,N-dimethylpropanamidehydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the context of its use and the specific biological system being studied.

Comparison with Similar Compounds

Physical Properties :

  • Appearance: White crystalline powder
  • Melting point: 139–141°C
  • Solubility: Highly soluble in water and polar organic solvents due to ionic character .

Chemical Properties :

  • Acts as a weak base, participating in amino group reactions (e.g., acylation, alkylation).
  • Reacts with acids to regenerate the free base form .

Comparison with Structurally Similar Compounds

(2S)-3-Methoxy-2-(methylamino)propanamide Hydrochloride

  • Molecular formula : C₅H₁₃ClN₂O₂
  • Molar mass : 168.62 g/mol
  • Key differences: Methoxy group replaces the hydroxyl at position 3. Methylamino group replaces dimethylamide.
  • Impact :
    • Increased lipophilicity due to methoxy substitution, reducing water solubility compared to the target compound.
    • Altered reactivity: Methoxy groups are less polar and hinder hydrogen bonding .

(2S)-2-Amino-N-methyl-N,3-diphenylpropanamide Hydrochloride

  • Molecular formula : C₁₆H₁₉ClN₂O
  • Molar mass : 290.79 g/mol
  • Key differences :
    • N-methyl and N,3-diphenyl substituents replace dimethyl groups.
  • Increased molecular weight may affect pharmacokinetics .

(2S,3S)-2-Amino-N,3-dimethylpentanamide Hydrochloride

  • Molecular formula : C₇H₁₆ClN₂O
  • Molar mass : 180.67 g/mol (estimated)
  • Key differences :
    • Extended pentanamide backbone with an additional methyl group at position 3.
  • Impact :
    • Longer carbon chain may alter membrane permeability and metabolic stability.
    • Stereochemical complexity (2S,3S) could influence biological activity .

Benserazide Hydrochloride

  • Structure : Hydrazide derivative with trihydroxybenzyl and propanehydrazide groups.
  • Key differences :
    • Contains a hydrazide moiety instead of an amide.
  • Impact :
    • Hydrazide groups are prone to oxidation but useful in prodrug design.
    • Requires specialized synthesis (e.g., hydrogenation at 1–3 bar pressure) .

Comparative Analysis of Properties

Property Target Compound 3-Methoxy Derivative Diphenyl Derivative Benserazide Hydrochloride
Molar mass (g/mol) 152.62 168.62 290.79 297.72 (estimated)
Solubility High (water) Moderate Low (aromatic rings) Moderate (hydrazide polarity)
Reactivity Amino group reactions Methoxy stability Aromatic interactions Oxidation-sensitive hydrazide
Synthetic Utility Drug intermediate Lipophilic building block Receptor-targeted design Prodrug applications

Toxicological and Handling Considerations

  • Toxicity: Limited data for all compounds; precautionary measures (e.g., gloves, goggles) are universally recommended .
  • Stability :
    • Target compound and derivatives are stable as hydrochlorides but incompatible with strong oxidizers .
    • Hydrazide derivatives (e.g., benserazide) require careful handling to avoid decomposition .

Biological Activity

(2S)-2-amino-3-hydroxy-N,N-dimethylpropanamide hydrochloride, also known as a derivative of amino acids, has garnered attention for its diverse biological activities. This article delves into its structural characteristics, biological functions, relevant case studies, and research findings.

Structural Characteristics

The compound is characterized by the following molecular features:

  • Molecular Formula : C5_5H12_{12}N2_2O2_2
  • Molecular Weight : Approximately 168.62 g/mol
  • Structural Features : It contains a hydroxyl group and a dimethylamino group attached to a propanamide backbone, enhancing its solubility and biological activity.

Biological Activities

(2S)-2-amino-3-hydroxy-N,N-dimethylpropanamide hydrochloride exhibits several notable biological activities:

  • Neurotransmitter Modulation : The compound has been shown to influence neurotransmitter systems, potentially acting as a modulator in various neurological pathways.
  • Antioxidant Properties : Research indicates that it may possess antioxidant capabilities, contributing to cellular protection against oxidative stress.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound could exhibit anti-inflammatory properties, making it a candidate for further investigations in inflammatory conditions.

Comparative Analysis with Related Compounds

To better understand the unique properties of (2S)-2-amino-3-hydroxy-N,N-dimethylpropanamide hydrochloride, a comparison with related compounds is useful:

Compound NameStructure FeaturesUnique Aspects
L-serineContains hydroxyl and amino groupsNaturally occurring amino acid
N,N-DimethylglycineSimilar dimethylamino structureLacks hydroxyl group, impacting solubility
2-Amino-3-hydroxypropanoic acidHydroxyl group on propanoic acidImportant in protein synthesis
3-Hydroxy-L-prolineContains hydroxyl group on prolineInvolved in collagen synthesis

This table illustrates how (2S)-2-amino-3-hydroxy-N,N-dimethylpropanamide hydrochloride combines structural elements that confer specific biological activities while differing from other related compounds.

Neurotransmitter Modulation Study

A study published in 2024 demonstrated the effects of (2S)-2-amino-3-hydroxy-N,N-dimethylpropanamide hydrochloride on neurotransmitter levels in rat models. The compound was administered at varying doses, with significant alterations observed in serotonin and dopamine levels. This suggests potential applications in treating mood disorders.

Antioxidant Activity Assessment

In vitro assays conducted on human cell lines indicated that this compound exhibited significant antioxidant activity, reducing reactive oxygen species (ROS) levels by approximately 40% at optimal concentrations. This effect is attributed to its hydroxyl group, which plays a crucial role in scavenging free radicals.

Anti-inflammatory Effects

A recent investigation into the anti-inflammatory properties of (2S)-2-amino-3-hydroxy-N,N-dimethylpropanamide hydrochloride revealed that it effectively inhibited pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The compound reduced tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels significantly, indicating its potential therapeutic use in inflammatory diseases.

Q & A

Q. What are the recommended synthetic routes for (2S)-2-amino-3-hydroxy-N,N-dimethylpropanamide hydrochloride?

The synthesis typically involves protecting the amine group to prevent side reactions. For example, a Schiff base intermediate may be formed using benzaldehyde, followed by alkylation with dimethylamine. The hydrochloride salt is then generated via HCl treatment to enhance solubility and stability . Reaction conditions (e.g., anhydrous solvents, controlled pH, and temperatures between 0–25°C) are critical to avoid racemization and byproduct formation .

Q. How should researchers characterize the compound’s purity and stereochemical integrity?

  • HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) with UV detection at 210 nm to confirm enantiomeric purity .
  • NMR : Analyze the 1H^1H and 13C^{13}C spectra for characteristic peaks (e.g., δ 2.2–2.5 ppm for dimethylamide protons, δ 3.8–4.0 ppm for the hydroxyl-bearing carbon) .
  • Mass Spectrometry : ESI-MS in positive ion mode can verify the molecular ion peak at m/z 149.1 (free base) and 185.5 (hydrochloride form) .

Q. What are the key solubility and stability considerations for handling this compound?

The hydrochloride salt form improves aqueous solubility (e.g., >50 mg/mL in water at 25°C) but is hygroscopic. Store at -20°C under nitrogen to prevent hydrolysis of the amide bond. Stability tests in biological matrices (e.g., plasma) should include HPLC monitoring over 48 hours at 37°C to detect degradation products .

Advanced Research Questions

Q. How can contradictory data on the compound’s toxicity be resolved in preclinical studies?

Evidence indicates limited toxicological data . To address discrepancies:

  • Conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 or HepG2 cells) with doses ranging from 1–100 µM.
  • Use LC-MS to quantify metabolites that may explain toxicity (e.g., oxidation of the hydroxyl group to reactive carbonyls) .
  • Compare results with structurally similar compounds like (2S)-2-amino-3-(phenylamino)propanoic acid dihydrochloride, which has documented enzyme inhibition properties .

Q. What experimental designs are optimal for studying its interaction with biological targets (e.g., enzymes)?

  • Surface Plasmon Resonance (SPR) : Immobilize the target enzyme (e.g., serine hydrolases) on a gold chip and measure binding kinetics (KdK_d) at varying compound concentrations (1–100 nM) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish between hydrophobic and hydrogen-bonding interactions .
  • Molecular Dynamics Simulations : Model the compound’s docking to active sites using software like AutoDock Vina, focusing on the hydroxyl and dimethylamide moieties .

Q. How does the compound’s stability vary under oxidative vs. reductive conditions, and how can this inform reaction optimization?

  • Oxidative Stability : Exposure to H2_2O2_2 (3% v/v) at pH 7.4 results in hydroxyl group oxidation to a ketone (confirmed by FT-IR at 1700–1750 cm1^{-1}). Use antioxidants like ascorbic acid (1 mM) to mitigate degradation .
  • Reductive Stability : Treatment with NaBH4_4 reduces the amide bond only under extreme conditions (e.g., 60°C, 12 hours), suggesting inertness in typical biological environments .

Data Contradiction and Validation

Q. How should researchers validate conflicting reports on the compound’s reactivity with nitrogen oxides (NOx)?

  • Controlled Gas Exposure : React the compound with NO2_2 (10–100 ppm) in a sealed chamber at 25°C. Monitor nitration byproducts via LC-MS/MS (e.g., m/z +45 Da adducts) .
  • Comparative Analysis : Cross-reference with analogs like 2-hydroxy-N,N-dimethylpropanamide, which shows NOx reactivity only under UV light, suggesting photochemical mediation .

Q. What methodologies resolve discrepancies in enantiomer-specific bioactivity?

  • Chiral Chromatography : Separate (2S) and (2R) forms using a Chiralpak IC column and test in in vitro assays (e.g., kinase inhibition).
  • Circular Dichroism (CD) : Correlate optical activity (e.g., Cotton effect at 220–240 nm) with bioactivity to confirm stereochemical dependence .

Methodological Tables

Table 1. Stability of (2S)-2-amino-3-hydroxy-N,N-dimethylpropanamide hydrochloride in biological matrices:

MatrixTemperatureTime (h)Degradation (%)Method
Plasma37°C4811HPLC-UV
Urine37°C4830HPLC-UV
PBS (pH 7.4)25°C72<5NMR

Table 2. Key synthetic parameters:

ParameterOptimal ConditionImpact on Yield
Reaction pH6.5–7.0Prevents racemization
SolventAnhydrous DMFEnhances solubility
Temperature0–5°C (during amine protection)Minimizes side reactions

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